![molecular formula C17H10N4O5S B2987395 (Z)-2-nitro-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-68-6](/img/structure/B2987395.png)

(Z)-2-nitro-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

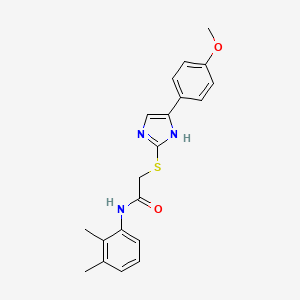

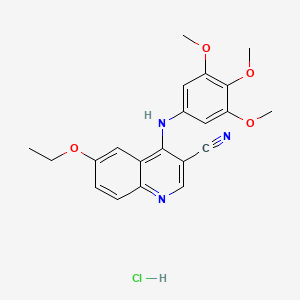

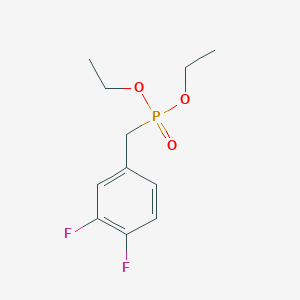

This compound is a benzothiazole derivative with nitro groups and a prop-2-yn-1-yl group . Benzothiazole derivatives have been studied for their potential therapeutic properties .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are often synthesized through coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with other compounds to yield benzothiazole derivatives .Molecular Structure Analysis

The molecule contains a benzothiazole core, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. It also has nitro groups (-NO2), which are strong electron-withdrawing groups, and a prop-2-yn-1-yl group, which is an alkyne, indicating the presence of a carbon-carbon triple bond .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro groups and the electron-donating alkyne. The nitro groups could potentially undergo reduction reactions to form amines, and the alkyne could participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, benzothiazole derivatives are stable compounds. The presence of nitro groups and an alkyne could potentially affect the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique

Antimicrobial Activity

This compound, due to its benzothiazole and nitro groups, may exhibit significant antimicrobial properties. Benzothiazoles are known to interfere with microbial cell wall synthesis, while nitro groups can be reductively activated in anaerobic bacteria to exert bactericidal effects .

Antitumor Potential

The structural similarity of this compound to other nitroaromatic compounds suggests potential antitumor activity. Nitroaromatics can be bioactivated in hypoxic tumor cells to form cytotoxic species, which can damage DNA and other vital cellular components .

Enzyme Inhibition

Compounds with a benzothiazole moiety have been shown to inhibit various enzymes, such as kinases, which are crucial in signaling pathways for cell proliferation and survival. This could be explored for therapeutic applications in diseases where enzyme overactivity is a problem .

Fluorescent Probing

The nitrobenzothiazole core of the compound could serve as a fluorescent probe in bioimaging. It can be designed to target specific cellular environments or conditions, such as hypoxia, which is common in solid tumors .

Chemical Synthesis

The prop-2-yn-1-yl group in the compound provides a reactive alkyne that can be utilized in click chemistry reactions. This could be useful in the synthesis of complex molecules for pharmaceuticals or materials science .

Drug Design

The compound’s structure could be used as a scaffold in drug design, particularly for the development of new drugs with improved pharmacokinetic properties. Its molecular framework allows for the addition of various functional groups to enhance drug efficacy .

Biological Marker Development

Due to its distinctive chemical structure, this compound could be developed into a biological marker. It could be used to track the progress of certain diseases or the effectiveness of treatments by detecting its presence or absence in biological samples .

Agricultural Chemistry

Benzothiazoles have applications in agricultural chemistry as fungicides or growth regulators. The compound could be investigated for its efficacy in protecting crops from fungal infections or in regulating plant growth .

Orientations Futures

Propriétés

IUPAC Name |

2-nitro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N4O5S/c1-2-9-19-14-8-7-11(20(23)24)10-15(14)27-17(19)18-16(22)12-5-3-4-6-13(12)21(25)26/h1,3-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEBPDNEHZZOPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-nitro-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987316.png)

![2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2987319.png)

![Tert-butyl spiro[2,3-diazabicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylate](/img/structure/B2987321.png)